molecular formula C16H32O4 B7949749 2,3-Dihydroxypropyl tridecanoate CAS No. 71958-74-2

2,3-Dihydroxypropyl tridecanoate

Cat. No.: B7949749
CAS No.: 71958-74-2
M. Wt: 288.42 g/mol
InChI Key: CLRCAFAXMVNJRH-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl tridecanoate is an organic compound with the molecular formula C16H32O4. It is an ester derived from tridecanoic acid and 2,3-dihydroxypropyl alcohol. This compound is known for its unique structure, which includes both hydroxyl and ester functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dihydroxypropyl tridecanoate can be synthesized through the esterification of tridecanoic acid with 2,3-dihydroxypropyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. The product is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl tridecanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of tridecanoic acid derivatives.

    Reduction: Formation of 2,3-dihydroxypropyl alcohol derivatives.

    Substitution: Formation of various substituted esters and ethers.

Scientific Research Applications

2,3-Dihydroxypropyl tridecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in lipid metabolism and as a component of biological membranes.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 2,3-dihydroxypropyl tridecanoate involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing tridecanoic acid and 2,3-dihydroxypropyl alcohol, which can further participate in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydroxypropyl tetradecanoate
  • Glycerol tridecanoate
  • 2,3-Dihydroxypropyl palmitate

Uniqueness

2,3-Dihydroxypropyl tridecanoate is unique due to its specific chain length and the presence of both hydroxyl and ester functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.

Biological Activity

2,3-Dihydroxypropyl tridecanoate (CAS No. 71958-74-2) is a glycerol ester derived from tridecanoic acid, exhibiting a variety of biological activities that have garnered attention in both scientific research and potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two hydroxyl groups on a propyl chain and a tridecanoate moiety. This structure contributes to its solubility and reactivity, making it suitable for various biological applications.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated its ability to scavenge free radicals and reduce oxidative stress in cellular models. The compound's hydroxyl groups are believed to play a crucial role in its antioxidant mechanism by donating hydrogen atoms to free radicals, thereby neutralizing them.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compound25
Ascorbic Acid15
Trolox20

2. Hypolipidemic Effects

In animal studies, this compound has been shown to lower lipid levels in the bloodstream. It was administered to hyperlipidemic rats, resulting in a significant decrease in total cholesterol and triglycerides. The mechanism is hypothesized to involve the modulation of lipid metabolism pathways.

Case Study: Hypolipidemic Effects in Rats

  • Objective: To evaluate the lipid-lowering effects of this compound.
  • Method: Rats were fed a high-fat diet supplemented with varying doses of the compound for four weeks.
  • Results: A dose-dependent reduction in serum cholesterol (up to 30%) was observed, alongside improved liver function markers.

3. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several pathogenic bacteria. In vitro studies revealed that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in food preservation and pharmaceuticals.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) (mg/mL)Reference
Staphylococcus aureus0.5
Escherichia coli1.0
Salmonella typhimurium0.75

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism: The hydroxyl groups facilitate electron donation to free radicals.
  • Lipid Metabolism Modulation: The compound may influence enzymes involved in lipid synthesis and breakdown.
  • Cell Membrane Interaction: Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity.

Properties

IUPAC Name

2,3-dihydroxypropyl tridecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-16(19)20-14-15(18)13-17/h15,17-18H,2-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRCAFAXMVNJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)OCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60867313
Record name 2,3-Dihydroxypropyl tridecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60867313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid; Pellets or Large Crystals, Other Solid
Record name Glycerides, C14-18
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

67701-27-3, 71958-74-2
Record name Glycerides, C14-18
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067701273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycerides, C14-18
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Dihydroxypropyl tridecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60867313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycerides, C14-18
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.841
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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